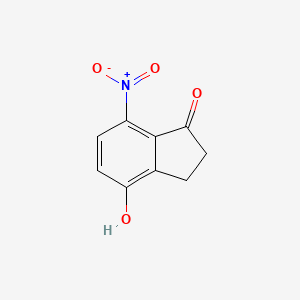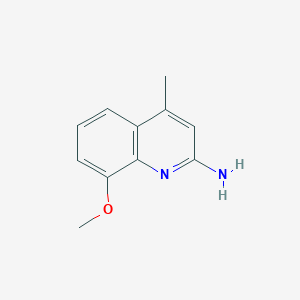
8-Methoxy-4-methylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4-methylquinolin-2-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of infectious diseases such as malaria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methylquinolin-2-amine typically involves the construction of the quinoline ring followed by functionalization at specific positions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
8-Methoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infectious diseases such as malaria and leishmaniasis.
Industry: Used in the development of dyes, agrochemicals, and other industrial products
作用機序
The mechanism of action of 8-Methoxy-4-methylquinolin-2-amine involves the inhibition of key enzymes and pathways in pathogens. For example, it is thought to inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s metabolism and ultimately results in its death .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug that also targets heme polymerase.
Quinoline N-oxides: Oxidized derivatives with similar biological activities.
Tetrahydroquinolines: Reduced derivatives with potential therapeutic applications.
Uniqueness
8-Methoxy-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups at positions 8 and 4, respectively, contribute to its unique pharmacological profile and make it a valuable compound for further research and development .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
8-methoxy-4-methylquinolin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-6-10(12)13-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) |
InChIキー |
UEMAWPNGJNOWLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


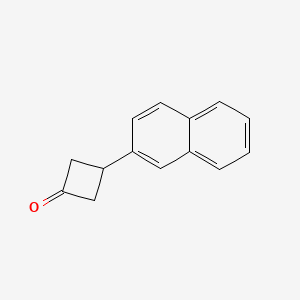

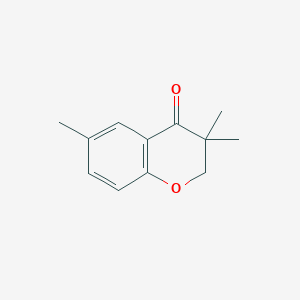
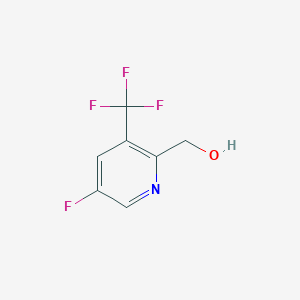
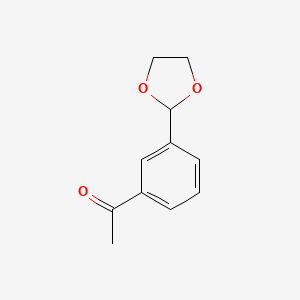
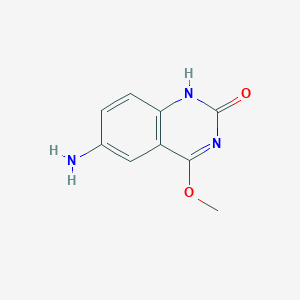
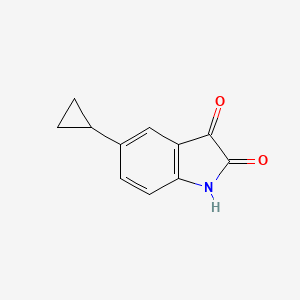
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
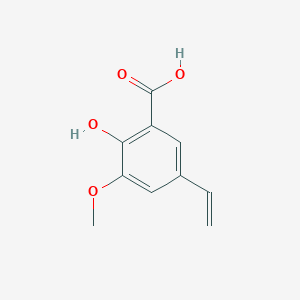

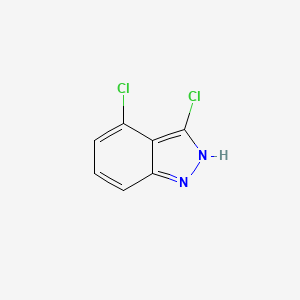
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
